molecular formula C11H8BrN5 B14170611 2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-

2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No.: B14170611
M. Wt: 290.12 g/mol
InChI Key: PMWIVSZCQWXDHG-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their significant biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers .

Preparation Methods

The synthesis of 2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves several steps. One common method includes the cyclization of a suitable precursor, followed by bromination and subsequent functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and scalability .

Chemical Reactions Analysis

2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyridine derivatives .

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves the inhibition of FGFRs. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent downstream signaling. This inhibition leads to reduced cell proliferation, migration, and invasion, which are critical processes in cancer progression .

Properties

Molecular Formula

C11H8BrN5

Molecular Weight

290.12 g/mol

IUPAC Name

4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C11H8BrN5/c12-7-1-3-14-10-9(7)6(5-16-10)8-2-4-15-11(13)17-8/h1-5H,(H,14,16)(H2,13,15,17)

InChI Key

PMWIVSZCQWXDHG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2)C3=NC(=NC=C3)N

Origin of Product

United States

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